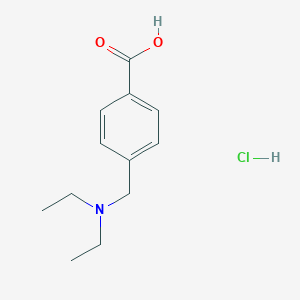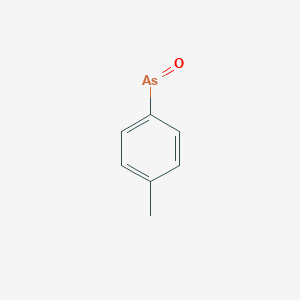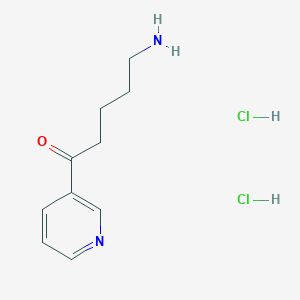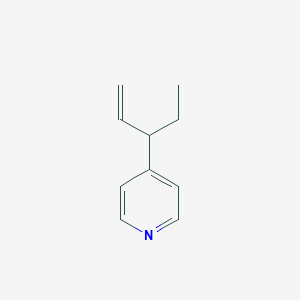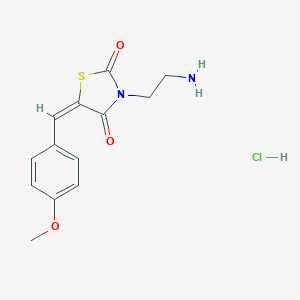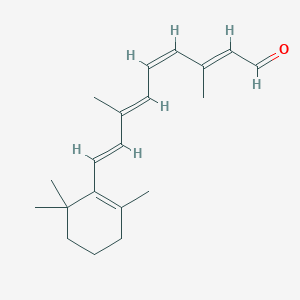
11-cis-Retinal
Descripción general
Descripción
La Rodopsina, también conocida como púrpura visual, es una proteína receptora sensible a la luz que se encuentra en las células en bastón de la retina. Es un receptor acoplado a proteína G (GPCR) que juega un papel crucial en la vía de fototransducción, permitiendo la visión en condiciones de poca luz. La rodopsina está compuesta por la proteína opsina y un cromóforo retinal unido covalentemente. Cuando se expone a la luz, la rodopsina sufre un cambio conformacional, iniciando una cascada de reacciones bioquímicas que finalmente dan como resultado la percepción visual .
Aplicaciones Científicas De Investigación
La rodopsina tiene numerosas aplicaciones en la investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. En optogenética, la rodopsina y sus contrapartes microbianas se utilizan para controlar los procesos celulares con luz, permitiendo una manipulación precisa de la actividad neuronal . La rodopsina también se estudia ampliamente para comprender los mecanismos moleculares de la visión y desarrollar tratamientos para enfermedades de la retina como la retinitis pigmentosa y la ceguera nocturna estacionaria congénita .
Mecanismo De Acción
La rodopsina ejerce sus efectos a través de un mecanismo bien definido que implica la activación de la cascada de fototransducción. Tras la absorción de luz, el 11-cis-retinal se isomeriza a todo-trans-retinal, provocando un cambio conformacional en la proteína opsina. Este cambio activa la proteína G transducina, que a su vez activa la fosfodiesterasa, lo que lleva a una disminución en los niveles de monofosfato de guanosina cíclico (cGMP). La reducción de cGMP provoca el cierre de los canales iónicos regulados por cGMP, lo que da como resultado la hiperpolarización de la célula en bastón y la transmisión de la señal visual al cerebro .
Análisis Bioquímico
Biochemical Properties
11-cis-Retinal interacts with various enzymes and proteins in the visual system. It is involved in the regeneration of visual pigments in vertebrates . The pigments that employ c-opsins rely on a dark, enzymatically catalyzed isomerization process . The toxicity of retinal and its potential for oxidation require that chaperones bind and sequester the retinoid and that dehydrogenases are available to reduce it to the less toxic retinol .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. Exposure to high light intensities or continuous illumination can result in oxidative stress within these cells, leading to a loss of their functionality .
Molecular Mechanism
The molecular mechanism of this compound involves the absorption of a photon by the chromophore of these systems, resulting in an isomerization in which the cis-double bond at position 11 is converted to a trans-double bond . This 11-cis to all-trans-retinal photoisomerization is a key event because the change in shape of the chromophore is transmitted to the opsin, causing it to change its conformation and to interact with a G protein downstream in a signal transduction pathway .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been observed. For instance, single doses of 9-cis-Retinal, an analogue of this compound, provided significant dose-dependent improvement in electroretinographic responses . This suggests that this compound may have similar temporal effects in laboratory settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, treatment with 9-cis-Retinal, an analogue of this compound, improves visual function and preserves retinal morphology in Rpe65 −/− mice . This suggests that this compound may have similar dosage effects in animal models.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is a critical component of the visual cycle, a complex process involving photoreceptors and adjacent retinal pigment epithelial cells (RPE) . The regeneration of this compound is critical for sustaining vision in vertebrates .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is coupled to opsins in both rod and cone photoreceptor cells and is photo-isomerized to all-trans-retinal by light . This suggests that this compound is transported and distributed within cells and tissues in a light-dependent manner.
Subcellular Localization
The subcellular localization of this compound suggests that it is present in the outer segments of cone photoreceptors . This indicates that the enzymatic machinery required for the oxidation of recycled cis retinol as part of the retina visual cycle is present in the outer segments of cones .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La rodopsina puede sintetizarse y purificarse mediante diversos métodos. Un enfoque común implica la expresión de rodopsina en células de mamíferos, como las células HEK293. Las células se transfectan con un plásmido que codifica el gen de la rodopsina, y la proteína se extrae y purifica posteriormente mediante cromatografía de afinidad .
Métodos de producción industrial
La producción industrial de rodopsina normalmente implica sistemas de cultivo celular a gran escala. Las células se cultivan en biorreactores, y la proteína rodopsina se cosecha y purifica utilizando técnicas similares a las utilizadas en la producción a escala de laboratorio. Los avances en ingeniería de proteínas y protocolos de purificación han mejorado el rendimiento y la calidad de la rodopsina producida industrialmente .
Análisis De Reacciones Químicas
Tipos de reacciones
La rodopsina experimenta varios tipos de reacciones químicas, principalmente involucrando su cromóforo retinal. La reacción más notable es la fotoisomerización del 11-cis-retinal a todo-trans-retinal tras la absorción de un fotón. Esta isomerización desencadena una serie de cambios conformacionales en la proteína opsina, lo que lleva a la activación de la cascada de fototransducción .
Reactivos y condiciones comunes
La reacción de fotoisomerización de la rodopsina requiere luz como reactivo principal. En entornos de laboratorio, esta reacción se puede estudiar utilizando cromatografía líquida de alto rendimiento (HPLC) para analizar los productos de isomerización .
Productos principales formados
El producto principal de la reacción de fotoisomerización es el todo-trans-retinal. Esta molécula se disocia posteriormente de la proteína opsina, lo que lleva a la formación de metarodopsina II, un estado activado de la rodopsina que interactúa con la proteína G transducina para propagar la señal visual .
Comparación Con Compuestos Similares
Si bien las rodopsinas animales como la rodopsina visual están involucradas en la visión, las rodopsinas microbianas tienen funciones diversas, incluyendo el transporte de iones y la producción de energía impulsada por la luz . La principal distinción entre estos tipos radica en sus funciones y las reacciones de isomerización específicas que experimentan. Por ejemplo, la bacteriorrodopsina funciona como una bomba de protones impulsada por la luz, mientras que la halorrodopsina actúa como una bomba de iones cloruro .
Compuestos similares
Bacteriorrodopsina: Una rodopsina microbiana que funciona como una bomba de protones impulsada por la luz.
Halorrodopsina: Una rodopsina microbiana que actúa como una bomba de iones cloruro.
Canalrodopsina: Una rodopsina microbiana utilizada en optogenética para controlar la actividad neuronal con luz
El papel único de la rodopsina en la visión y sus amplias aplicaciones en la investigación científica la convierten en un compuesto de gran interés en múltiples disciplinas.
Propiedades
IUPAC Name |
(2E,4Z,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,15H,7,10,14H2,1-5H3/b9-6-,12-11+,16-8+,17-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCYCYZXNIZJOKI-IOUUIBBYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C\C(=C\C=O)\C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80415057 | |
| Record name | 11-cis-Retinal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80415057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 11-cis-Retinaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002152 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
564-87-4 | |
| Record name | 11-cis-Retinal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=564-87-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Retinal, (11Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000564874 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11-cis-Retinal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80415057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RETINAL, (11Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91058V6HCH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 11-cis-Retinaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002152 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
63.5 - 64.4 °C | |
| Record name | 11-cis-Retinaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002152 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 11-cis-retinal and why is it important?
A1: this compound is a light-sensitive molecule crucial for vision in vertebrates. It acts as the chromophore, the light-absorbing part, of visual pigments found in rod and cone photoreceptor cells of the retina [, , , ].
Q2: How does this compound interact with opsins to enable vision?
A2: this compound binds covalently to opsin proteins via a Schiff base linkage to form visual pigments like rhodopsin in rods and cone opsins in cones [, , , , ]. This binding occurs at a specific lysine residue (Lys-296 in rhodopsin) []. Upon absorbing light, this compound isomerizes to all-trans-retinal, triggering a conformational change in the opsin, which initiates the phototransduction cascade and ultimately leads to vision [, , , , ].
Q3: What happens to the all-trans-retinal after it absorbs light?
A3: After photoisomerization, all-trans-retinal is released from the opsin. It undergoes a series of enzymatic reactions known as the visual cycle to be converted back to this compound. This cycle involves both photoreceptor cells and the retinal pigment epithelium (RPE) [, , , , , ].
Q4: Can you describe the structural characteristics of this compound?
A4: this compound is an aldehyde and a polyene chromophore. While its exact molecular weight can vary slightly depending on the source of vitamin A it is derived from, its molecular formula is C20H28O []. Spectroscopically, this compound, when bound to opsin, exhibits an absorption maximum (λmax) that dictates the wavelength of light to which the visual pigment is most sensitive. This λmax varies depending on the specific opsin it is bound to [, , , ].
Q5: How does the structure of this compound influence its function?
A5: The specific cis conformation at the 11th carbon in this compound is crucial for its interaction with opsins. Other cis isomers, while capable of forming pigments with opsins, have different binding affinities and may not support efficient phototransduction [, , ]. Even subtle changes in the chromophore binding pocket of opsins, as seen in some mutants, can significantly impact this compound binding and the phototransduction process [, , ].
Q6: What is the role of the retinal pigment epithelium (RPE) in the visual cycle?
A6: The RPE plays a critical role in the visual cycle by providing a continuous supply of this compound to photoreceptor cells [, , , , ]. This involves enzymatic isomerization of all-trans-retinal back to this compound within the RPE, followed by transport to photoreceptor outer segments for pigment regeneration [, , , , , ].
Q7: Are there alternative pathways for this compound regeneration besides the RPE?
A7: Yes, recent studies suggest the existence of an alternative visual cycle involving Müller cells, particularly in supporting cone function [, , , , ]. This pathway becomes crucial in conditions of prolonged illumination or when the classical visual cycle is compromised [, , , ].
Q8: What are the consequences of disrupting the visual cycle?
A8: Disruptions in the visual cycle, often caused by genetic mutations or nutritional deficiencies, can lead to a shortage of this compound and accumulation of toxic retinoid byproducts [, , , , , , ]. This can lead to retinal diseases like Leber congenital amaurosis (LCA) and retinitis pigmentosa, ultimately causing vision loss [, , , , ].
Q9: Are there any therapeutic strategies targeting the visual cycle?
A9: Research is ongoing to develop therapies that can restore visual function by targeting different stages of the visual cycle [, , , ]. One approach involves gene therapy to replace mutated genes involved in this compound synthesis [, ]. Another approach explores the use of retinal analogs, such as 11-cis-6-membered ring (11-cis-6mr)-retinal, to modulate the activity of visual pigments and potentially slow down retinal degeneration [].
Q10: What are the challenges in developing visual cycle-based therapies?
A10: Developing effective therapies targeting the visual cycle faces challenges such as the complex interplay of different cell types and pathways involved in this compound synthesis and transport [, , ]. The blood-retinal barrier poses another challenge in delivering therapeutics to the retina efficiently []. Further research is needed to overcome these obstacles and develop safe and effective treatments for retinal diseases.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


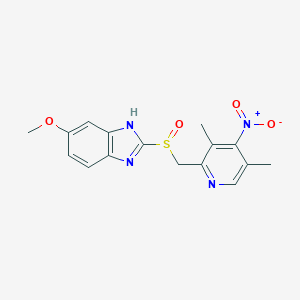
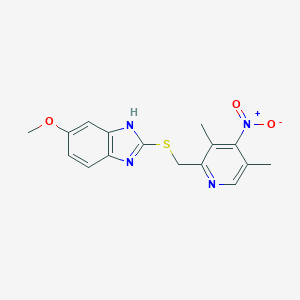
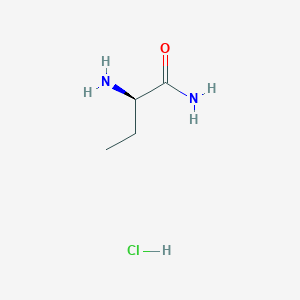
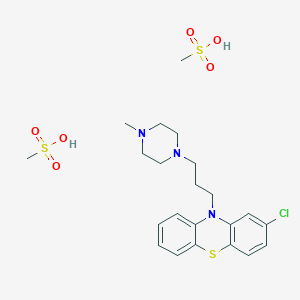
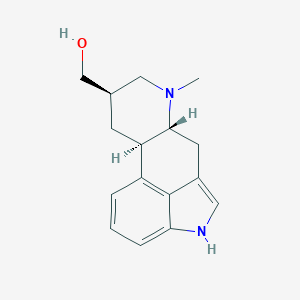
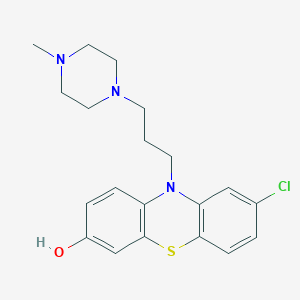
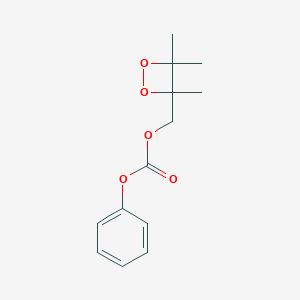
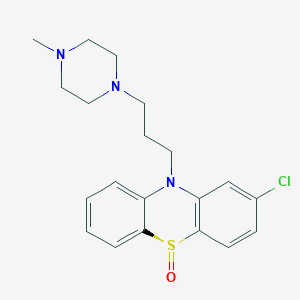
![2-[(2-methylpropan-2-yl)oxy]ethyl 4-methylbenzenesulfonate](/img/structure/B22047.png)
